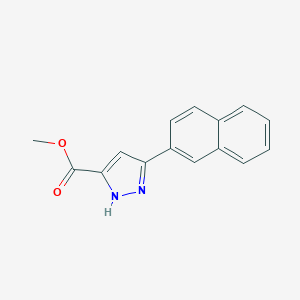
(Ethoxycarbonyl)carbamic acid 3-butenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethoxycarbonyl)carbamic acid 3-butenyl ester, also known as Ethyl 3-(but-3-en-1-ylcarbamoyloxy)propanoate, is an organic compound that belongs to the carbamate family. It is a colorless liquid with a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
(Ethoxycarbonyl)carbamic acid 3-butenyl ester has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and other diseases. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models.
In organic synthesis, (Ethoxycarbonyl)carbamic acid 3-butenyl ester has been used as a building block for the synthesis of various compounds, such as amino acids, peptides, and heterocycles. It has also been employed as a protecting group for amines and alcohols.
In material science, (Ethoxycarbonyl)carbamic acid 3-butenyl ester has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and optical activity.
Mécanisme D'action
The mechanism of action of (Ethoxycarbonyl)carbamic acid 3-butenyl ester is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, it has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. It has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in inflammation and immune response.
Biochemical and Physiological Effects
(Ethoxycarbonyl)carbamic acid 3-butenyl ester has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been reported to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. In animal models, it has been shown to reduce inflammation, alleviate pain, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Ethoxycarbonyl)carbamic acid 3-butenyl ester in lab experiments include its relatively simple synthesis, high purity, and versatility as a building block for various compounds. However, the limitations include its low solubility in water and certain organic solvents, as well as its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on (Ethoxycarbonyl)carbamic acid 3-butenyl ester. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to explore its potential applications in drug discovery and development, particularly in the treatment of cancer and inflammation. Additionally, the synthesis of novel derivatives and polymers based on (Ethoxycarbonyl)carbamic acid 3-butenyl ester could lead to the development of new materials with unique properties and potential applications in various fields.
Méthodes De Synthèse
The synthesis of (Ethoxycarbonyl)carbamic acid 3-butenyl ester involves the reaction between ethyl 3-bromopropionate and but-3-en-1-amine in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Propriétés
Numéro CAS |
188193-24-0 |
|---|---|
Nom du produit |
(Ethoxycarbonyl)carbamic acid 3-butenyl ester |
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
ethyl N-but-3-enoxycarbonylcarbamate |
InChI |
InChI=1S/C8H13NO4/c1-3-5-6-13-8(11)9-7(10)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11) |
Clé InChI |
VRGRUPWUYOQPFN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)OCCC=C |
SMILES canonique |
CCOC(=O)NC(=O)OCCC=C |
Synonymes |
Imidodicarbonic acid, 3-butenyl ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



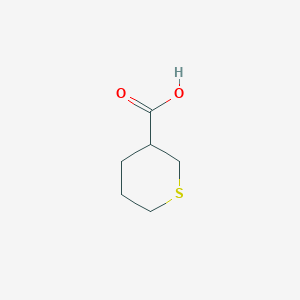

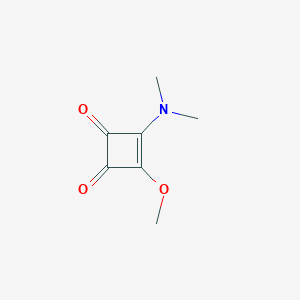
![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)
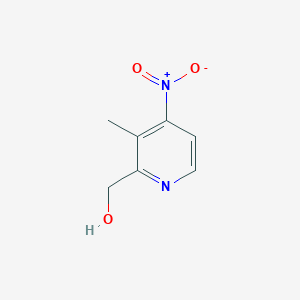
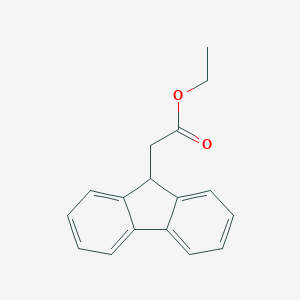
![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)


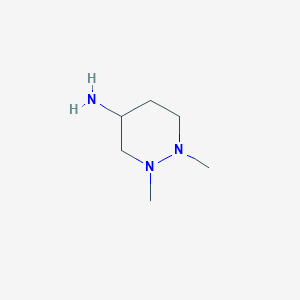

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)
